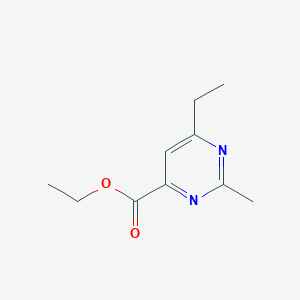

Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-4-8-6-9(10(13)14-5-2)12-7(3)11-8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDSLEKPXQSUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of Pyrimidine Derivatives

Pyrimidine compounds, including this compound, are known for their role in various biological processes. They are integral to the structure of nucleotides and nucleic acids, contributing to their significance in pharmacology and biochemistry. The biological activity of these compounds often stems from their ability to interact with specific molecular targets, influencing various biochemical pathways.

The mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition:

This compound acts as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit enzymes that play roles in nucleotide synthesis and cellular replication.

2. Modulation of Signaling Pathways:

this compound can modulate signaling pathways related to cell proliferation and apoptosis. This modulation may lead to reduced cancer cell viability and enhanced apoptosis in malignant cells.

3. Antimicrobial Activity:

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

-

Antiviral Activity:

A study demonstrated that this compound significantly inhibited the replication of influenza viruses in vitro. The mechanism involved interference with viral RNA synthesis, leading to a marked reduction in viral load in treated cells. -

Anticancer Properties:

In a preclinical model, this compound was tested against various cancer cell lines, including breast and lung cancers. Results indicated that it effectively induced apoptosis and inhibited cell proliferation by targeting specific signaling pathways associated with cell survival. -

Neuroprotective Effects:

Research highlighted the neuroprotective potential of this compound in models of neuroinflammation. The compound was found to reduce levels of pro-inflammatory cytokines and protect neuronal cells from oxidative stress-induced damage.

Scientific Research Applications

Molecular Information

- Molecular Formula: C9H11N2O2

- Molecular Weight: 181.19 g/mol

- CAS Number: 150190-03-7

- IUPAC Name: Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate

A. Pharmaceutical Applications

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in targeting neurological disorders and cancers.

Case Studies:

- A study demonstrated that compounds derived from this pyrimidine exhibited significant activity against cancer cell lines, with IC50 values indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU) .

- Another research highlighted its utility in synthesizing selective inhibitors for the epidermal growth factor receptor (EGFR), showcasing its role in developing targeted cancer therapies .

B. Agricultural Chemistry

This compound is also utilized in agricultural formulations to enhance crop protection and yield. Its effectiveness against specific pests and diseases makes it valuable in agrochemical applications.

Applications:

- It has been incorporated into formulations aimed at improving crop resilience against pathogens, demonstrating notable efficacy in pest control .

Biochemical Research

This compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Research Findings:

- The compound has been utilized to probe enzyme kinetics, aiding researchers in comprehensively understanding cellular functions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes the activities of various derivatives:

| Compound | Target Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | EGFR Inhibition | 0.87 | High selectivity against cancer cells |

| Compound B | Antiviral Activity | <10 | Effective against resistant strains |

| Compound C | Enzyme Inhibition | 72 | Significant improvement over previous derivatives |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Pyrimidine derivatives exhibit variability in solubility, stability, and reactivity based on substituent electronic and steric effects. Key comparisons include:

Electron-Withdrawing vs. Electron-Donating Groups

- Ethyl 6-chloro-2-(substituted)quinoline-4-carboxylate (): The chloro group at position 6 enhances electrophilicity, facilitating nucleophilic substitution reactions. IR spectroscopy shows a carbonyl (C=O) stretch at 1715 cm⁻¹, consistent with ester functionality .

- Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate (): The trifluoromethyl group (strong electron-withdrawing) increases metabolic stability and lipophilicity, making it suitable for agrochemical applications. Molecular weight: 227.16 g/mol .

- Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate ():

Steric Effects of Alkyl Substituents

- The ethyl group at position 6 in the target compound may hinder planarization of the pyrimidine ring, reducing π-π stacking interactions compared to smaller substituents (e.g., methyl or chloro).

Data Table: Key Analogs of Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate

*Calculated based on molecular formula.

Preparation Methods

Starting Materials and Key Intermediates

- 2-methylpyrimidine derivatives serve as the core scaffold.

- Ethyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate analogs are often used as intermediates for further substitution at the 6-position.

- Alkylating agents such as ethyl bromide or ethyl iodide are used for introducing the ethyl group.

Synthetic Route Examples

Detailed Research Findings and Experimental Data

Synthesis of 4,6-Dihydroxy-2-methylpyrimidine (Precursor)

- Sodium methoxide (2 mol) is added to methanol under ice bath.

- Dimethyl malonate (0.8 mol) and acetamidine hydrochloride (1.2 mol) are added sequentially.

- The reaction mixture is warmed to 18-25°C and stirred for 3-5 hours.

- Methanol is removed under reduced pressure, water is added, and pH is adjusted to 1-2 with HCl.

- Crystallization at 0°C for 3-5 hours yields a white solid product with 86-87% yield.

Chlorination and Esterification

- The hydroxy groups on the pyrimidine ring are converted to chloro substituents using chlorinating agents such as PCl5 or SOCl2.

- The resulting acid chloride intermediates react with ethanol in the presence of bases (pyridine or triethylamine) to form ethyl esters.

- Reaction conditions typically involve reflux temperatures and controlled stoichiometry to optimize yield and purity.

Nucleophilic Substitution and Alkylation

- The 4,6-dichloro-2-methylpyrimidine intermediate reacts with ethyl nucleophiles or ethyl halides in polar aprotic solvents like DMF.

- Cesium carbonate or potassium carbonate is used as a base to facilitate substitution.

- Reactions are conducted at room temperature or slightly elevated temperatures (25-60°C) for 18-24 hours.

- Purification involves aqueous workup, filtration, and drying, yielding the ethylated pyrimidine derivative with high purity (typically >90% by HPLC).

Comparative Table of Key Reaction Parameters

Q & A

Q. What are the common synthetic routes for Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via multi-step condensation or cyclization reactions. For example, analogous pyrimidine carboxylates are synthesized using the Biginelli reaction, involving aldehydes, β-keto esters, and thioureas in one-pot reactions under acidic conditions . Optimization includes varying solvents (e.g., ethanol, acetonitrile), catalysts (e.g., HCl, Lewis acids), and temperature (80–100°C). Reaction progress is monitored via TLC or HPLC. Yields for similar compounds range from 21% to 72%, depending on substituent reactivity and purification methods (e.g., column chromatography) .

Q. Table 1: Example Reaction Conditions for Analogous Pyrimidine Derivatives

| Reagents | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aldehyde, β-keto ester | Ethanol | HCl | 80 | 45 | |

| Isoquinolinecarbonyl chloride | DMF | NEt₃ | 100 | 40 |

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- NMR : H and C NMR identify substituents and confirm regiochemistry. For example, methyl groups resonate at δ 2.1–2.3 ppm, while ester carbonyls appear at δ 165–170 ppm in C NMR .

- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+1] at m/z 249–339) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and torsions. For similar compounds, C–N bond lengths average 1.34 Å, and pyrimidine rings show puckering amplitudes of 0.2–0.5 Å .

Q. Table 2: Key Crystallographic Parameters for Analogous Compounds

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C–N bond length | 1.34 | |

| Pyrimidine puckering (q) | 0.3 | |

| Dihedral angle (C–C–C–N) | 48.88 |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, analogous pyrimidine derivatives require:

- Use of PPE (gloves, goggles, lab coat) and fume hoods to avoid inhalation .

- Storage in airtight containers at –20°C to prevent degradation .

- Emergency protocols: Immediate rinsing with water for skin contact and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray conformation) arise from dynamic effects (solution vs. solid state). Strategies include:

- Cross-validation : Compare NMR-derived coupling constants with X-ray torsional angles. For example, a 120° dihedral angle in crystallography should correlate with = 8–10 Hz in NMR .

- DFT calculations : Optimize geometry using Gaussian or ORCA to simulate NMR shifts and compare with experimental data .

- Variable-temperature NMR : Detect conformational flexibility (e.g., ring puckering) by observing signal broadening at low temps .

Q. What strategies improve reaction yields in the synthesis of this compound?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yields by 15–20% .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance electrophilic activation of carbonyl groups .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. How can computational methods predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Pyrimidine carboxylates often bind to ATP pockets via H-bonding with carbonyl groups .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., CF₃) enhance antibacterial activity .

- MD simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories using GROMACS .

Q. What experimental designs are used to evaluate the biological activity of this compound?

- Methodological Answer :

- In vitro assays :

- Antimicrobial : MIC tests against S. aureus and E. coli using broth dilution (concentrations: 1–100 µg/mL) .

- Enzyme inhibition : Measure IC₅₀ against dihydrofolate reductase (DHFR) via UV-Vis kinetics .

- In vivo models : Zebrafish or murine studies assess toxicity (LD₅₀) and pharmacokinetics (Cmax, t½) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.